molecular formula C14H10N2O2S B180289 2-(Naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid CAS No. 165682-87-1

2-(Naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid

Cat. No. B180289
M. Wt: 270.31 g/mol
InChI Key: XSZOWHQWFVZXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene derivatives, such as the one you mentioned, are a class of organic compounds that consist of a naphthalene moiety, which is composed of two fused benzene rings . They have interesting structures and a variety of biological properties .


Synthesis Analysis

While specific synthesis methods for “2-(Naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid” are not available, similar compounds are often synthesized through various chemical reactions. For instance, naphthalene derivatives can be prepared by reducing nitronaphthalene with iron and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of naphthalene derivatives is typically characterized using techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods .


Chemical Reactions Analysis

Naphthalene derivatives can undergo a variety of chemical reactions. For example, they can react with oxidizing agents to produce naphthoquinone .


Physical And Chemical Properties Analysis

Naphthalene derivatives generally have unique physical and chemical properties. For example, they often crystallize in colorless needles, possess a disagreeable odor, sublime readily, and turn brown on exposure to air .

Safety And Hazards

Naphthalene and its derivatives can pose various safety and health hazards. For instance, 1-Naphthylamine, a derivative of naphthalene, is known to cause bladder cancer . Always refer to the safety data sheet of the specific compound for detailed information .

Future Directions

The future research directions in the field of naphthalene derivatives are vast and promising. They are of great interest as potent lead compounds for medicinal chemistry researches . Further studies are needed to explore their potential applications and improve their synthesis methods.

properties

IUPAC Name

2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-13(18)12-8-19-14(16-12)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZOWHQWFVZXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375041
Record name 2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid

CAS RN

165682-87-1
Record name 2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.